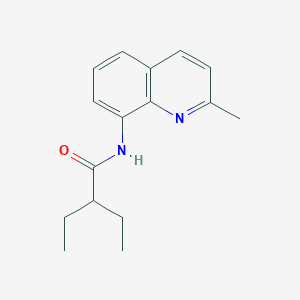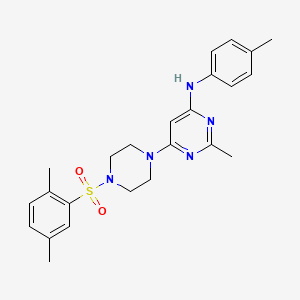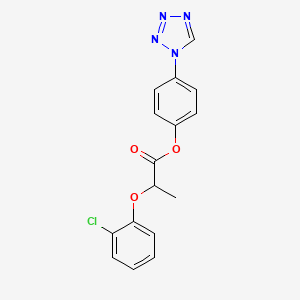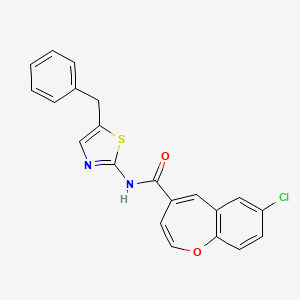![molecular formula C25H20ClN5O2 B11329037 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329037.png)
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique combination of benzoxazole, triazole, and chlorophenyl groups
准备方法
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under acidic conditions.
Synthesis of Triazole Ring: The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The chlorophenyl and dimethylphenyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and automated systems to streamline the process.
化学反应分析
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.
Chemical Research: The compound serves as a model for studying the reactivity and properties of complex organic molecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
相似化合物的比较
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-3-phenylurea: Both compounds contain a chlorophenyl group, but differ in their core structures and biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a different heterocyclic core, leading to distinct chemical properties and applications.
Indole Derivatives: Indole derivatives have similar aromatic structures but differ in their biological activities and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential therapeutic benefits.
属性
分子式 |
C25H20ClN5O2 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC 名称 |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-4-9-19(12-15(14)2)27-25(32)23-16(3)31(30-28-23)20-10-11-22-21(13-20)24(33-29-22)17-5-7-18(26)8-6-17/h4-13H,1-3H3,(H,27,32) |
InChI 键 |
IFAODWAIIBUISO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dimethyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11328965.png)
![2-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11328996.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329001.png)


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11329006.png)

![1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329013.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-({2-[(3-methylbutyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11329020.png)
![N-(3-ethoxypropyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11329034.png)



